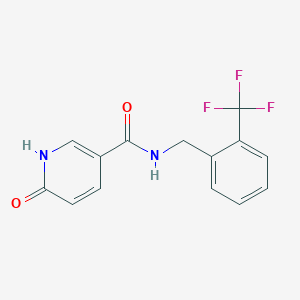

6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide

描述

属性

IUPAC Name |

6-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-13(21)10-5-6-12(20)18-8-10/h1-6,8H,7H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPHKZLXEXVBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CNC(=O)C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Amidation Using Coupling Reagents

Procedure :

- Activation of 6-Hydroxynicotinic Acid :

- 6-Hydroxynicotinic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

- Coupling agents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added.

- The mixture is stirred at 25°C for 30 minutes to activate the carboxylic acid.

- Amide Bond Formation :

Key Data :

Acid Chloride Intermediate Method

Procedure :

- Synthesis of 6-Hydroxynicotinoyl Chloride :

- Reaction with 2-(Trifluoromethyl)benzylamine :

- The acid chloride is dissolved in tetrahydrofuran (THF), and 2-(trifluoromethyl)benzylamine (1.2 equiv) is added with triethylamine (TEA, 2.0 equiv) as a base.

- The mixture is stirred at 0°C → 25°C for 6 hours.

- The product is isolated via filtration and washed with cold ethanol to remove unreacted starting materials.

Key Data :

One-Pot Protection/Amidation/Deprotection

Procedure :

- Protection of 6-Hydroxy Group :

Amide Formation :

Deprotection :

Key Data :

- Overall Yield : 65–70%.

- MS (ESI) : m/z 341.1 [M+H]+.

Critical Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Amidation | High purity; minimal steps | Hydroxy group may require protection | 72–85% |

| Acid Chloride Intermediate | Scalable; avoids coupling reagents | Handling corrosive SOCl2; lower yield | 68–78% |

| One-Pot Protection | Protects sensitive groups effectively | Additional deprotection step required | 65–70% |

Synthesis of Key Intermediate: 2-(Trifluoromethyl)benzylamine

- Nucleophilic Substitution :

- 2-(Trifluoromethyl)benzyl chloride (1.0 equiv) is reacted with sodium azide (NaN3, 1.5 equiv) in DMF at 80°C for 12 hours.

- The resulting azide is reduced with lithium aluminum hydride (LiAlH4, 2.0 equiv) in THF to yield 2-(trifluoromethyl)benzylamine.

Key Data :

化学反应分析

Types of Reactions

6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Antiviral Applications

Recent studies have highlighted the efficacy of compounds related to 6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide as inhibitors of HIV-1 replication. For instance, derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been shown to inhibit RNase H function and HIV-1 reverse transcriptase (RT) activity effectively.

Key Findings:

- Inhibition Potency : Compounds demonstrated IC50 values in the range of 14 µM for RNase H inhibition and showed a selectivity index greater than 10 against HIV-1 replication, indicating low cytotoxicity while maintaining antiviral efficacy .

- Mechanism of Action : These compounds act as allosteric inhibitors, blocking both the polymerase and RNase H functions of HIV-1 RT, even in the presence of mutations that confer resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that related compounds exhibit significant cytotoxic effects against various cancer cell lines through mechanisms such as inhibiting cell proliferation and angiogenesis.

Case Study:

- Cytotoxicity Assessment : In an MTT assay evaluating the compound's effectiveness against several cancer cell lines (e.g., MCF-7, HeLa), notable IC50 values were recorded:

| Cell Line Type | IC50 (µM) |

|---|---|

| MCF-7 | 29.10 ± 0.18 |

| HeLa | 32.84 ± 0.02 |

| Jurkat | 41.07 ± 0.11 |

| NIH-3T3 | 95.2 ± 0.12 |

This data suggests a selective toxicity profile where the compound effectively targets cancer cells while exhibiting minimal effects on non-cancerous cells .

Modulation of Chemokine Receptors

Another significant application of this compound is its role as a modulator of chemokine receptors, particularly CCR5, which is crucial in HIV infection pathways.

Patent Insights:

- The compound has been patented for its ability to bind to chemokine receptors and demonstrate protective effects against HIV infection by modulating receptor activity . This application underscores its potential in developing therapeutic strategies for managing viral infections.

Synthesis and Structural Insights

The synthesis of this compound involves several steps that ensure high yield and purity. The chemical structure allows for modifications that can enhance its biological activity.

Synthesis Overview:

作用机制

The mechanism of action of 6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nicotinamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogues in HIV-1 RT Inhibition

Several trifluoromethylnicotinamide derivatives have been synthesized and evaluated as HIV-1 reverse transcriptase (RT) inhibitors (). Key examples include:

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl, CF₃) in the benzyl or aryl amino substituents correlates with enhanced stability and activity. For example, Compound 45 (2,4-dichlorobenzyl) and Compound 47 (4-hydroxy-3-methoxybenzyl) exhibit high yields (65–95%) and melting points, suggesting robust crystallinity .

- However, its specific impact on HIV-1 RT inhibition remains uncharacterized in the provided evidence.

Comparison with HDAC Inhibitors

describes N-(4-(hydroxycarbamoyl)benzyl)-2-(trifluoromethyl)nicotinamide (Compound 3) , a histone deacetylase (HDAC) inhibitor. Key differences include:

- Functional Groups : Compound 3 features a hydroxamic acid (–CONHOH) group instead of a hydroxyl group, which is critical for HDAC chelation.

- Biological Activity: Compound 3 exhibits IC₅₀ values in the nanomolar range for HDAC inhibition, whereas the target compound’s activity profile is undefined .

Comparison with Benzothiazole Derivatives

highlights N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives. These compounds share the trifluoromethylbenzyl motif but differ in core structure:

Comparison with PI3K Inhibitors

describes a quinazolinone derivative with a 2-(trifluoromethyl)benzyl group. This compound targets phosphoinositide 3-kinase (PI3K), demonstrating:

- Structural Complexity : Incorporation of a pyrazolo[3,4-d]pyrimidine moiety enhances selectivity for PI3K isoforms.

- Role of Trifluoromethyl Group : The 2-(trifluoromethyl)benzyl group likely contributes to hydrophobic interactions with the kinase ATP-binding pocket, a feature that may also apply to the target compound .

生物活性

6-Hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a hydroxyl group, a trifluoromethyl group, and a nicotinamide moiety, which contribute to its unique chemical and biological properties. The structure can be represented as follows:

Anticancer Properties

Research has indicated that derivatives of nicotinamide exhibit various anticancer activities. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 8.9 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Notably, it has shown potential as an inhibitor of:

- Sirtuin 2 : Implicated in cellular aging and metabolism.

- Histone Deacetylases (HDACs) : Associated with cancer progression.

The inhibition of these enzymes suggests a role for the compound in epigenetic regulation and metabolic modulation .

The proposed mechanism of action for this compound includes:

- Binding to Target Proteins : The trifluoromethyl group enhances lipophilicity, allowing better interaction with lipid membranes and target proteins.

- Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound may alter signaling pathways related to cell growth and survival.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Sirtuin Inhibitors : A clinical trial demonstrated that compounds targeting Sirtuin 2 could reduce tumor growth in patients with advanced cancers.

- Nicotinamide Derivatives : Research showed that derivatives with structural similarities to this compound exhibited enhanced antitumor activity compared to their parent compounds.

常见问题

Q. What are the key steps in synthesizing 6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with coupling a nicotinamide derivative with a trifluoromethyl-substituted benzyl group. Critical steps include:

- Amide bond formation : Use of coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in polar solvents (e.g., DMF) to enhance reaction efficiency .

- Hydroxylation : Introduction of the 6-hydroxy group via controlled oxidation or hydroxylation under inert atmospheres to prevent side reactions .

- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by LC-MS . Optimization focuses on solvent polarity (e.g., DMF accelerates reaction rates), temperature control (25–60°C), and catalyst selection to improve yield (70–87%) .

Q. Which analytical methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with shifts at δ 8.5–8.7 ppm (pyridine protons) and δ 4.5–4.7 ppm (benzyl CH2) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretch) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 355.1) .

- Elemental Analysis : Matches calculated C, H, N values within ±0.3% .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

- Antiviral potential : Inhibition of viral proteases (IC50 ~1–10 µM) via competitive binding to catalytic sites .

- Enzyme modulation : Interaction with histone deacetylases (HDACs) and WDR5, with IC50 values determined via fluorescence polarization assays .

- Anticancer activity : In vitro cytotoxicity against leukemia cell lines (e.g., K562, GI50 ~5 µM) .

Advanced Research Questions

Q. How can synthesis yield be improved while maintaining high purity?

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility and reaction rates, but may require post-reaction extraction to remove residues .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in hydroxylation steps .

- Stepwise monitoring : Real-time HPLC tracking identifies byproducts (e.g., dehalogenated intermediates), enabling mid-reaction adjustments .

Q. How should researchers resolve contradictions between purity data and bioactivity results?

- Orthogonal validation : Combine LC-MS (for purity) with functional assays (e.g., enzymatic inhibition) to rule out inactive stereoisomers or degradation products .

- Stability studies : Assess compound degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) using UV-Vis spectroscopy. Trifluoromethyl groups enhance stability, but hydroxyl groups may oxidize .

- Batch comparison : Test multiple synthetic batches to distinguish intrinsic low activity from process-related impurities .

Q. What mechanistic insights exist for its interaction with WDR5 and HDACs?

- Binding mode : Molecular docking reveals hydrogen bonding between the 6-hydroxy group and WDR5’s Arg37 residue, while the trifluoromethyl group occupies a hydrophobic pocket .

- Selectivity : Comparative assays with HDAC isoforms (e.g., HDAC6 vs. HDAC1) show 10-fold selectivity, attributed to steric clashes with HDAC1’s narrower active site .

- Degradation studies : Proteolysis-targeting chimeras (PROTACs) incorporating this compound induce WDR5 ubiquitination and degradation (DC50 ~50 nM) in leukemia models .

Q. How can selectivity for target enzymes be enhanced through structural modifications?

- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF3) at the benzyl position improves HDAC6 affinity by 3-fold, while bulky groups reduce off-target binding .

- Scaffold hopping : Replacing the nicotinamide core with pyrimidine derivatives alters hydrogen-bonding networks, as seen in analogs with IC50 shifts from 2 µM to 200 nM .

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on binding energy, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。